DREADD agonist 21 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

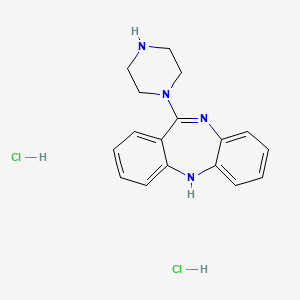

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETCOPAXYQJWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DREADD Agonist 21 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology that allows for the precise temporal control of G protein-coupled receptor (GPCR) signaling in specific cell populations. DREADD Agonist 21 (C21), available as a water-soluble dihydrochloride (B599025) salt, has emerged as a potent and selective actuator for muscarinic-based DREADDs. This guide provides a comprehensive technical overview of DREADD Agonist 21 dihydrochloride, including its mechanism of action, quantitative pharmacological data, experimental protocols, and a discussion of its advantages and limitations.

DREADD Agonist 21 is a synthetic compound designed to activate excitatory (hM3Dq, hM1Dq) and inhibitory (hM4Di) DREADDs derived from human muscarinic acetylcholine (B1216132) receptors.[1] A key advantage of C21 over the first-generation DREADD actuator, Clozapine-N-Oxide (CNO), is its lack of reverse metabolism to clozapine, a compound with its own psychoactive properties that can confound experimental results.[2] Furthermore, C21 exhibits excellent bioavailability, brain penetrability, and a favorable pharmacokinetic profile, making it a valuable tool for in vivo studies.[2]

Mechanism of Action

DREADDs are engineered GPCRs that are insensitive to their endogenous ligands but can be potently activated by synthetic actuators like C21. The most commonly used muscarinic-based DREADDs are:

-

hM3Dq: An excitatory DREADD that couples to the Gq signaling pathway. Upon activation by C21, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates downstream signaling cascades that typically result in neuronal depolarization and increased firing rate.[3][4]

-

hM4Di: An inhibitory DREADD that couples to the Gi signaling pathway. C21 activation of hM4Di inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and neuronal silencing.[5][6]

-

hM1Dq: Another excitatory DREADD that, similar to hM3Dq, couples to the Gq pathway to increase intracellular calcium and neuronal activity.[2]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (pKi) and potencies (pEC50) of DREADD Agonist 21 for various DREADD and wild-type receptors. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (pKi) of DREADD Agonist 21 at DREADD and Wild-Type Receptors

| Receptor | pKi (mean ± SEM) |

| hM1Dq | 7.20 ± 0.08 |

| hM4Di | 6.75 ± 0.07 |

| hM1 (wild-type) | 5.97 ± 0.05 |

| hM4 (wild-type) | 5.44 ± 0.06 |

Data sourced from Thompson et al., 2018.

Table 2: Potency (pEC50) of DREADD Agonist 21 at DREADD Receptors

| Receptor | Functional Assay | pEC50 (mean ± SEM) |

| hM1Dq | pERK | 6.54 ± 0.11 |

| hM3Dq | Calcium Mobilization | 8.48 ± 0.05 |

| hM4Di | pERK | 7.77 ± 0.07 |

Data sourced from Thompson et al., 2018 and other sources.[2][4]

Table 3: Off-Target Binding Affinities (Ki) of DREADD Agonist 21

| Receptor | Ki (nM) |

| Histamine H1 | 6 |

| Serotonin 5-HT2A | 66 |

| Serotonin 5-HT2C | 170 |

| Adrenergic α1A | 280 |

Data sourced from Chen X. et al., 2015.[1]

It is important to note that while C21 is highly selective for DREADDs over their wild-type counterparts, it does exhibit weak to moderate affinity for other GPCRs.[2] This can potentially lead to off-target effects, especially at higher concentrations. Therefore, careful dose-response studies and the use of appropriate control groups (e.g., animals not expressing the DREADD but receiving C21) are essential for in vivo experiments.[7]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This protocol is a general guideline for determining the binding affinity of DREADD Agonist 21 to cell membranes expressing the DREADD of interest.

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the DREADD of interest.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors), and varying concentrations of this compound.

-

To determine non-specific binding, include wells with a high concentration of a known antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the DREADD Agonist 21 concentration.

-

Determine the IC50 value (the concentration of C21 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Mobilization Assay (for Gq-coupled DREADDs)

This protocol outlines the measurement of intracellular calcium changes in response to C21 activation of hM3Dq or hM1Dq.

-

Cell Preparation:

-

Plate cells expressing the Gq-coupled DREADD in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Performance:

-

Use a fluorescence plate reader or a fluorescent microscope equipped with an automated liquid handling system.

-

Measure the baseline fluorescence for a short period.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of C21.

-

Plot the peak response as a function of the logarithm of the C21 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of C21 that produces 50% of the maximal response) and the pEC50 (-log(EC50)).

-

In Vivo Administration

This protocol provides a general framework for the intraperitoneal (i.p.) administration of this compound to mice for behavioral studies.

-

Reagent Preparation:

-

This compound is water-soluble.[3] Dissolve the compound in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired stock concentration.

-

Prepare fresh solutions on the day of the experiment.

-

The final injection volume for mice is typically 5-10 ml/kg body weight.

-

-

Animal Handling and Injection:

-

Handle mice gently to minimize stress.

-

Administer the prepared solution via intraperitoneal (i.p.) injection.

-

-

Dosing:

-

Effective doses in mice typically range from 0.3 to 3 mg/kg.[8]

-

It is crucial to perform a dose-response study to determine the optimal dose for the specific DREADD, brain region, and behavioral paradigm being investigated.

-

Be aware of potential off-target effects at higher doses (above 1 mg/kg).[7]

-

-

Experimental Controls:

-

Vehicle Control: Inject a group of DREADD-expressing animals with the vehicle (e.g., saline) to control for the effects of the injection procedure and the vehicle itself.

-

Drug Control in Non-DREADD Animals: Inject a group of wild-type or control virus-injected animals (not expressing the DREADD) with DREADD Agonist 21 to control for any off-target effects of the compound.

-

-

Timing:

-

The onset of action of C21 is relatively rapid. Behavioral testing is often initiated 15-30 minutes after i.p. injection. The duration of action can last for several hours.

-

-

Behavioral Testing:

-

Conduct behavioral experiments in a controlled environment to minimize variability.

-

The specific behavioral tests will depend on the research question and the neuronal circuit being manipulated.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT)

Caption: hM3Dq (Gq-coupled) DREADD signaling pathway.

Caption: hM4Di (Gi-coupled) DREADD signaling pathway.

Experimental Workflow Diagram (Graphviz DOT)

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor activated solely by a synthetic ligand - Wikipedia [en.wikipedia.org]

- 4. addgene.org [addgene.org]

- 5. DREADD: A Chemogenetic GPCR Signaling Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

DREADD Agonist 21: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of neuronal activity. DREADD Agonist 21 (C21), also known as Compound 21, has emerged as a second-generation agonist for muscarinic-based DREADDs, offering a significant advantage over the prototypical agonist Clozapine-N-oxide (CNO). This technical guide provides an in-depth overview of the mechanism of action of C21, complete with quantitative data, experimental methodologies, and signaling pathway visualizations.

C21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine) is a potent and selective agonist for the excitatory hM3Dq and hM1Dq DREADDs, as well as the inhibitory hM4Di DREADD.[1][2] A key feature of C21 is that it does not undergo back-metabolism to clozapine, a significant concern with CNO that can lead to off-target effects.[2][3] C21 also demonstrates excellent bioavailability, brain penetrability, and favorable pharmacokinetic properties.[1][2][4]

Core Mechanism of Action

C21 selectively binds to and activates mutated human muscarinic acetylcholine (B1216132) receptors (hM1Dq, hM3Dq, hM4Di) that are engineered to be insensitive to the endogenous ligand acetylcholine.[5] This targeted activation allows for precise control over the signaling pathways coupled to these G-protein-coupled receptors (GPCRs).

-

Excitatory DREADDs (hM1Dq, hM3Dq): These receptors are coupled to the Gq signaling pathway. Upon C21 binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to neuronal depolarization and increased neuronal activity.[5]

-

Inhibitory DREADD (hM4Di): This receptor is coupled to the Gi signaling pathway. C21 activation of hM4Di leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This cascade ultimately leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a reduction in neuronal firing.[2]

Quantitative Data Summary

The following tables summarize the binding affinities and potencies of DREADD Agonist 21 at various DREADDs and wild-type receptors.

Table 1: Binding Affinity (pKi) of DREADD Agonist 21 and Other Ligands

| Receptor | DREADD Agonist 21 (pKi) | Acetylcholine (pKi) | CNO (pKi) |

| hM1 | 5.97 | - | - |

| hM4 | 5.44 | - | - |

| hM1Dq | 7.20 | - | - |

| hM4Di | 6.75 | - | - |

Data sourced from MedchemExpress and ACS Pharmacology & Translational Science.[2][4]

Table 2: Potency (pEC50/EC50) of DREADD Agonist 21

| Receptor | Assay Type | pEC50 | EC50 (nM) |

| hM1Dq | pERK | 6.54 | - |

| hM3Dq | - | 8.48 | 1.7 |

| hM4Di | pERK | 7.77 | - |

Data sourced from Hello Bio, MedchemExpress, and ACS Pharmacology & Translational Science.[1][2][4]

Table 3: Off-Target Binding Affinities (Ki) of DREADD Agonist 21

| Receptor | Ki (nM) |

| Histamine H1 | 6 |

| Serotonin 5HT2A | 66 |

| Serotonin 5HT2C | 170 |

| Adrenergic α1A | 280 |

Data sourced from MedchemExpress.[4][6] It is important to note that while C21 is highly selective for DREADDs, it does exhibit weak to moderate binding at some wild-type GPCRs, which may lead to functional antagonism at higher concentrations.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following are generalized protocols based on standard practices in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DREADD Agonist 21 for a specific receptor.

Methodology:

-

Membrane Preparation: Cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with hM1Dq) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

-

Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-NMS for muscarinic receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled DREADD Agonist 21.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Signaling Assays (pERK Assay)

Objective: To measure the functional potency (EC50) of DREADD Agonist 21 by quantifying the phosphorylation of ERK (extracellular signal-regulated kinase), a downstream effector of many GPCR signaling pathways.

Methodology:

-

Cell Culture and Stimulation: Cells expressing the DREADD of interest are plated and grown to a suitable confluency. The cells are then serum-starved to reduce basal ERK phosphorylation before being stimulated with varying concentrations of DREADD Agonist 21 for a specific duration.

-

Cell Lysis: After stimulation, the cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with appropriate secondary antibodies. Alternatively, a pERK-specific ELISA kit can be used for quantification.

-

Data Analysis: The intensity of the pERK bands is normalized to the total ERK bands. The data are then plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: C21 activation of Gq-coupled DREADDs signaling pathway.

Caption: C21 activation of Gi-coupled DREADDs signaling pathway.

Experimental Workflow

Caption: General experimental workflow for characterizing C21 action.

Considerations for In Vivo Use

While C21 offers advantages over CNO, researchers should be mindful of its potential off-target effects.[7][8] Strong competitive binding of C21 has been observed at dopamine, serotonin, opioid, muscarinic, histamine, and adrenoceptors in mice.[1] This necessitates careful dose selection to ensure that the free concentration of C21 remains within a range that effectively activates DREADDs while minimizing off-target antagonism.[1][2] Recent studies have also reported that C21 can induce acute diuresis in wild-type mice, indicating off-target effects on the renal system.[9][10] Therefore, appropriate control experiments, including the administration of C21 to non-DREADD expressing animals, are essential for interpreting in vivo results.[7] Recommended in vivo doses typically range from 0.4-1 mg/kg via intraperitoneal injection.[1]

Conclusion

DREADD Agonist 21 is a potent and selective agonist for muscarinic-based DREADDs with favorable pharmacokinetic properties, making it a valuable tool for chemogenetic studies. Its primary mechanism of action involves the specific activation of engineered Gq- or Gi-coupled receptors, leading to the modulation of neuronal activity. However, researchers must remain aware of its potential off-target effects at higher concentrations and design experiments with appropriate controls to ensure the specific attribution of observed effects to DREADD activation. This guide provides a comprehensive foundation for understanding and utilizing DREADD Agonist 21 in neuroscience research and drug development.

References

- 1. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

A Technical Guide to the DREADD Selectivity Profile of Compound 21 (C21)

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a cornerstone of modern neuroscience, providing remote, reversible control over specific cell populations.[1] For years, the most common DREADD actuator has been Clozapine-N-oxide (CNO).[2] However, the discovery that CNO can be reverse-metabolized in vivo to clozapine, a potent antipsychotic with numerous off-target effects, necessitated the development of new, more specific actuators.[3] Compound 21 (C21), chemically known as 11-(1-piperazinyl)-5H-dibenzo[b,e][2][3]diazepine, emerged as a promising alternative.[1][3] It is a potent agonist for muscarinic-based DREADDs with excellent brain penetrability and does not undergo back-metabolism to clozapine.[2][3][4]

This technical guide provides an in-depth analysis of the selectivity profile of Compound 21, summarizing quantitative data, detailing key experimental protocols, and visualizing associated pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

On-Target Activity at Muscarinic DREADDs

Compound 21 is a highly effective agonist for the most commonly used muscarinic-based DREADDs, including the Gq-coupled hM1Dq and hM3Dq receptors and the Gi-coupled hM4Di receptor.[3][4] It demonstrates significantly higher affinity and potency for these engineered receptors compared to their wild-type counterparts, a critical feature for a selective chemogenetic tool.[2][4]

Table 1: Potency and Affinity of Compound 21 at Muscarinic DREADDs

| DREADD Receptor | Assay Type | Value (pEC₅₀) | Value (EC₅₀) | Citation(s) |

| hM1Dq | Functional Potency | 8.91 | - | [2][3][4] |

| hM3Dq | Functional Potency | 8.48 | 1.7 nM | [4][5][6] |

| hM4Di | Functional Potency | 7.77 | 2.95 nM | [2][3][7] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.

Off-Target Binding and Functional Activity

A crucial aspect of any DREADD actuator is its inertness at endogenous receptors. While C21 shows high selectivity for muscarinic DREADDs, it is not entirely devoid of off-target activity.[3] Radioligand binding studies have revealed that C21 can bind with weak to moderate affinity to a range of other G-protein coupled receptors (GPCRs), including certain serotonin, dopamine, histamine, and wild-type muscarinic receptors.[2][3]

Importantly, binding does not always equate to activation. Extensive functional screening has shown that C21 lacks significant agonist activity at most of these off-target receptors.[2][3] However, at some of these sites, it can act as a functional antagonist.[3][5] This antagonistic activity is dose-dependent and can lead to physiological effects in vivo, independent of DREADD activation.[1][5][8] For instance, high doses of C21 (e.g., 1 mg/kg) have been shown to increase the firing rate of nigral dopaminergic neurons in control rats, an effect that was absent at a lower dose (0.5 mg/kg).[1] Similarly, C21 can cause acute diuresis in wild-type mice, likely through antagonism of M3 muscarinic receptors in the renal system.[5][6]

Table 2: Off-Target Binding Affinity of Compound 21 at Selected Endogenous Receptors

| Receptor Family | Receptor Subtype | Binding Affinity (pKi) | Citation(s) |

| Serotonin | 5-HT₂ₐ | Similar to or greater than muscarinic DREADDs | [2][3] |

| 5-HT₂c | Similar to or greater than muscarinic DREADDs | [2][3] | |

| 5-HT₇ | Similar to or greater than muscarinic DREADDs | [2][3] | |

| Dopamine | D₁ | Similar to or greater than muscarinic DREADDs | [2][3] |

| Histamine | H₁ | Similar to or greater than muscarinic DREADDs | [2][3][9] |

| Muscarinic | M₁ (wild-type) | >10-fold lower than hM1Dq | [2][3] |

| M₄ (wild-type) | >10-fold lower than hM4Di | [2][3] |

Table 3: Functional Activity of Compound 21 at Selected Off-Target Receptors

| Receptor Subtype | Functional Effect | Assay Type | Citation(s) |

| M₁ (wild-type) | Weak Antagonist | pERK Assay | [3] |

| M₃ (wild-type) | Antagonist | In vitro myography | [5][6] |

| M₄ (wild-type) | Weak Antagonist | pERK Assay | [3] |

| D₁ | Antagonist | cAMP Assay | [3] |

| D₂ | Antagonist | Gᵢ-dissociation Assay | [3] |

| H₄ | No Antagonism Observed | Gᵢ-dissociation Assay | [3] |

These findings underscore the critical importance of careful dose-response studies and the mandatory inclusion of DREADD-negative control animals administered C21 in all in vivo experiments to unequivocally attribute observed effects to DREADD activation.[1][2]

Key Experimental Protocols

The characterization of C21's selectivity profile relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To measure how strongly C21 binds to DREADDs and a panel of off-target receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the receptor of interest or from brain tissue.

-

Competitive Binding: Membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]NMS for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (C21).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of C21 that displaces 50% of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation. This process is often conducted through large-scale screening services like the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP).[2][3]

-

In Vitro Functional Assay: Calcium Mobilization (Gq-DREADDs)

This assay measures the functional potency (EC₅₀) of an agonist at Gq-coupled receptors like hM3Dq.

-

Objective: To quantify the ability of C21 to activate the Gq signaling cascade.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing the hM3Dq receptor are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Varying concentrations of C21 are added to the cells.

-

Signal Detection: Activation of the Gq pathway by C21 leads to the release of intracellular calcium stores. This transient increase in intracellular calcium concentration is detected as a change in fluorescence intensity using a plate reader or microscope.

-

Data Analysis: The fluorescence signal is plotted against the C21 concentration, and the data are fitted to a dose-response curve to calculate the EC₅₀ value.[3]

-

In Vivo Electrophysiology

This method assesses the effect of DREADD activation on neuronal activity in a living animal.

-

Objective: To determine if C21 can selectively modulate the firing rate of DREADD-expressing neurons in vivo.

-

Methodology:

-

Virus Injection: A Cre-dependent adeno-associated virus (AAV) encoding the DREADD (e.g., hM4Di) is stereotactically injected into a specific brain region of a Cre-driver transgenic animal (e.g., TH-Cre rats). This restricts DREADD expression to a specific cell type (e.g., dopaminergic neurons).[1][8]

-

Recovery: The animal is allowed several weeks to recover from surgery and for robust DREADD expression.

-

Electrode Implantation & Recording: An electrode is implanted into the target brain region to record the electrical activity (action potentials) of individual neurons. Baseline firing rates are established.

-

Drug Administration: C21 (or vehicle) is administered systemically (e.g., via intraperitoneal injection).

-

Data Analysis: Changes in the firing rate of neurons following C21 administration are recorded and analyzed. For hM4Di, a selective effect would be a significant decrease in firing rate in DREADD-expressing animals but not in control animals.[1][8]

-

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental logic can aid in understanding the complete profile of Compound 21.

Caption: DREADD activation signaling pathways for Gq and Gi coupled receptors by Compound 21.

References

- 1. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]

- 5. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]

DREADD Agonist 21 vs. Clozapine-N-oxide (CNO): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, providing unprecedented control over cellular signaling and neuronal activity. For years, Clozapine-N-oxide (CNO) has been the go-to agonist for activating these engineered G-protein coupled receptors (GPCRs). However, concerns over its metabolic conversion to clozapine, a psychoactive compound with its own endogenous targets, have spurred the development of alternative actuators. This technical guide provides a comprehensive comparison of CNO and a leading alternative, DREADD agonist 21 (C21), also known as Compound 21. We delve into their core pharmacological properties, present detailed experimental protocols, and visualize key pathways to empower researchers in making informed decisions for their chemogenetic studies.

Core Pharmacology and Quantitative Comparison

A critical evaluation of DREADD agonists requires a thorough understanding of their pharmacokinetic and pharmacodynamic profiles. The following tables summarize key quantitative data for C21 and CNO, highlighting the significant advantages of C21 in terms of brain penetrability and metabolic stability.

Table 1: Pharmacokinetic Properties

| Parameter | DREADD Agonist 21 (C21) | Clozapine-N-oxide (CNO) | Reference(s) |

| Brain Penetrability | Excellent, readily crosses the blood-brain barrier.[1][2] | Poor to negligible brain penetrance.[1][2] | [1][2] |

| In Vivo Metabolism | No evidence of metabolism to clozapine.[1][2] | Subject to metabolic conversion to clozapine.[1][2] | [1][2] |

| Peak Plasma Concentration (5 mg/kg, i.p.) | ~1150 ng/mL (4.12 µM) | Not explicitly stated, but plasma levels are elevated. | [1] |

| Peak Brain Concentration (5 mg/kg, i.p.) | ~579 ng/mL (2 µM) | No evidence of CNO in the brain.[1][2] | [1][2] |

| Plasma Protein Binding | ~95.1% | Not specified | [1] |

| Brain Protein Binding | ~95% | Not specified | [1] |

| Half-life in brain (1 mg/kg, i.p.) | Approximately 240 minutes | Not applicable as it is not readily detected in the brain. | [3] |

| Half-life in serum (1 mg/kg, i.p.) | Approximately 120 minutes | Not specified | [3] |

Table 2: In Vitro Potency and Selectivity

| Parameter | DREADD Agonist 21 (C21) | Clozapine-N-oxide (CNO) | Reference(s) |

| hM3Dq EC50 | 1.7 nM | 6.0 nM | [4][5][6] |

| hM4Di EC50 | 2.95 nM | 8.1 nM | [7][8] |

| hM1Dq pEC50 | 8.91 | Not specified | [1] |

| hM4Di pEC50 | 7.77 | Not specified | [1] |

| Off-Target Binding | Weak to moderate binding at a range of wildtype GPCRs.[1] Can induce off-target effects at higher doses (e.g., >3mg/kg).[9] | Can bind to a number of endogenous GPCRs.[5] | [1][5][9] |

DREADD Signaling Pathways

DREADDs are powerful tools for dissecting signaling pathways. The most commonly used are the Gq-coupled (e.g., hM3Dq) and Gi-coupled (e.g., hM4Di) receptors.

Gq-Coupled DREADD (hM3Dq) Signaling Pathway

Activation of the hM3Dq receptor by an agonist like C21 or CNO initiates the Gq signaling cascade, leading to neuronal activation.

Caption: Gq-DREADD signaling cascade.

Gi-Coupled DREADD (hM4Di) Signaling Pathway

Conversely, activation of the hM4Di receptor by an agonist leads to the inhibition of neuronal activity through the Gi signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

- 6. DREADD agonist compound 21 causes acute diuresis in wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to DREADD Agonist 21 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental application of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) Agonist 21 Dihydrochloride (B599025). This potent and selective synthetic ligand is a crucial tool in the field of chemogenetics for the remote control of neuronal activity.

Core Structure and Chemical Properties

DREADD Agonist 21, also known as Compound 21, is a derivative of clozapine. The dihydrochloride salt form enhances its water solubility, facilitating its use in a wide range of experimental settings.

Chemical Structure:

-

IUPAC Name: 11-(1-piperazinyl)-5H-dibenzo[b,e][1]diazepine dihydrochloride

-

Molecular Formula: C₁₇H₁₈N₄ · 2HCl[2]

-

CAS Number: 2250025-92-2

Below is a table summarizing the key chemical properties of DREADD Agonist 21 Dihydrochloride.

| Property | Value | Reference |

| Molecular Weight | 351.27 g/mol | [2] |

| Appearance | Yellow to brown powder | [2] |

| Solubility | Water (up to 100 mM), DMSO (up to 100 mM) | |

| Storage | Desiccate at room temperature; for long-term storage, -20°C is recommended.[2][3] |

Mechanism of Action and Receptor Affinity

DREADD Agonist 21 is a potent agonist for muscarinic-based DREADDs, particularly the excitatory hM3Dq and the inhibitory hM4Di receptors. It exhibits high selectivity for these engineered receptors over their endogenous counterparts.

Receptor Binding and Potency

The following tables summarize the binding affinities (pKi), half-maximal effective concentrations (pEC50), and half-maximal inhibitory concentrations (EC50) of DREADD Agonist 21 for various DREADD and off-target receptors.

Table 1: DREADD Receptor Affinity and Potency

| Receptor | Assay Type | pKi (mean ± SEM) | pEC50 (mean ± SEM) | Reference |

| hM1Dq | pERK1/2 | 7.20 ± 0.07 | 8.91 ± 0.09 | |

| hM3Dq | Calcium Mobilization | - | 8.48 ± 0.05 | |

| hM4Di | pERK1/2 | 6.75 ± 0.08 | 7.77 ± 0.06 |

Table 2: Off-Target Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| Histamine H1 | 6 | [1] |

| Serotonin 5-HT2A | 66 | [1] |

| Serotonin 5-HT2C | 170 | [1] |

| Adrenergic α1A | 280 | [1] |

Signaling Pathways

The activation of DREADD receptors by Agonist 21 initiates distinct intracellular signaling cascades, leading to either neuronal excitation or inhibition.

hM3Dq (Gq-Coupled) Signaling Pathway

Activation of the Gq-coupled hM3Dq receptor by Agonist 21 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC), ultimately leading to neuronal depolarization and increased excitability.

hM4Di (Gi-Coupled) Signaling Pathway

The Gi-coupled hM4Di receptor, upon activation by Agonist 21, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. Additionally, the βγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Calcium Mobilization Assay (FLIPR)

This protocol is designed to measure the increase in intracellular calcium following the activation of Gq-coupled DREADDs.

Methodology:

-

Cell Plating: Seed cells stably or transiently expressing the hM3Dq DREADD receptor into a 96-well, black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Molecular Probes) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid (B1678239) is included to prevent dye leakage. Remove the cell culture medium and add 100 µL of the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

Compound Preparation: Prepare a 2X stock solution of this compound in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Perform serial dilutions to generate a concentration range for determining the dose-response curve.

-

FLIPR Assay: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR). Program the instrument to measure baseline fluorescence for 10-20 seconds, then add 100 µL of the Agonist 21 solution to each well. Continue to measure the fluorescence intensity every 1-2 seconds for at least 3-5 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This protocol is used to assess the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following DREADD activation.

Methodology:

-

Cell Culture and Treatment: Plate cells expressing the DREADD of interest and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound at the desired concentration for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK to determine the extent of ERK activation.

-

In Vivo Administration in Mice

This protocol outlines the intraperitoneal (i.p.) injection of this compound for in vivo studies.

Methodology:

-

Agonist Preparation: Dissolve this compound in sterile 0.9% saline or another appropriate vehicle to the desired stock concentration. Ensure complete dissolution. The solution can be filtered through a 0.22 µm syringe filter for sterilization.

-

Animal Handling: Acclimatize the mice to the experimental conditions to minimize stress. Handle the mice gently but firmly.

-

Injection Procedure:

-

Restrain the mouse by scruffing the neck and back skin to expose the abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Insert a 27-30 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.

-

Aspirate slightly to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.

-

Inject the desired volume of the agonist solution (typically 5-10 µL/g of body weight).

-

Withdraw the needle and return the mouse to its home cage.

-

-

Monitoring: Observe the animal for any adverse reactions and proceed with the planned behavioral or physiological experiments. The onset of action for Agonist 21 is typically within 15-30 minutes, with effects lasting for several hours.[2]

Conclusion

This compound is a powerful and versatile tool for the chemogenetic manipulation of cellular signaling and neuronal activity. Its high potency, selectivity, and favorable pharmacokinetic properties make it an invaluable asset for researchers in neuroscience and drug development. Adherence to the detailed experimental protocols outlined in this guide will facilitate the generation of robust and reproducible data, furthering our understanding of complex biological systems.

References

DREADD Agonist 21 (C21): A Technical Guide to Solubility and Stability for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become a cornerstone of modern neuroscience, offering precise spatiotemporal control over neuronal activity. DREADD Agonist 21 (C21), a second-generation actuator for muscarinic-based DREADDs, has emerged as a valuable alternative to the prototypical agonist Clozapine-N-Oxide (CNO). A critical aspect of employing C21 effectively and ensuring reproducible experimental outcomes lies in a thorough understanding of its solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of C21, detailed experimental protocols for its handling and analysis, and a summary of its engagement with key signaling pathways.

Core Properties of DREADD Agonist 21 (C21)

DREADD Agonist 21, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.[1] It exhibits excellent brain permeability, making it suitable for in vivo studies.[1][3] A key advantage of C21 is that it does not undergo metabolic conversion to clozapine, a concern associated with CNO.[3][4]

Solubility of DREADD Agonist 21

The solubility of C21 is a critical parameter for the preparation of stock solutions and experimental media. C21 is available as a freebase and as a more water-soluble dihydrochloride (B599025) salt.

Quantitative Solubility Data

The following tables summarize the solubility of C21 freebase and its dihydrochloride salt in various common laboratory solvents.

Table 1: Solubility of DREADD Agonist 21 (Freebase)

| Solvent | Concentration | Reference |

| DMSO | ≥ 78 mg/mL (280.22 mM) | [5] |

| DMSO | 56 mg/mL (201.18 mM) | [6] |

| DMSO | 10 mg/ml | [7] |

| Ethanol | 100 mM | [8] |

| Ethanol | 14 mg/mL (50.29 mM) | [6] |

| Ethanol | 5 mg/ml | [7] |

| Water | Insoluble | [6] |

| DMF | 10 mg/ml | [7] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [7] |

Table 2: Solubility of DREADD Agonist 21 Dihydrochloride (Water-Soluble Salt)

| Solvent | Concentration | Reference |

| Water | 100 mM | [4][9] |

| Water | 35.13 mg/mL (100 mM) | [10] |

| Water | 2 mg/mL | [11] |

| DMSO | 35.13 mg/mL (100 mM) | [10] |

Stability of DREADD Agonist 21

The stability of C21 in both solid form and in solution is crucial for ensuring consistent and reliable experimental results. Degradation of the compound can lead to a loss of potency and the introduction of confounding variables.

Solid-State Stability

The solid powder of this compound has been shown to be stable for at least one month when stored at room temperature or at -20°C, with no deterioration in quality observed via HPLC analysis.[9] For long-term storage, it is recommended to store the solid compound at -20°C and desiccated.[4][11]

Solution Stability

The stability of C21 in solution is dependent on the solvent, storage temperature, and duration.

Table 3: Stability of this compound in Aqueous Solution (100 mM)

| Storage Condition | Time Point | Purity | Reference |

| Room Temperature (25°C) with ambient light | 96 hours | ~95-97% | [9] |

| -20°C | 24 hours | No change | [9] |

| -20°C | 1 month | No change | [9] |

Based on these findings, it is recommended to prepare fresh aqueous solutions of C21 dihydrochloride for immediate use if possible, and certainly within 48 hours if stored at room temperature.[9] For longer-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C for up to one month.[4][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and stability of DREADD agonist 21.

Protocol 1: Determination of Equilibrium Solubility by HPLC

This protocol outlines a method for determining the equilibrium solubility of C21 in a given solvent.

Materials:

-

DREADD Agonist 21 (C21) powder

-

Solvent of interest (e.g., DMSO, water, PBS)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (0.22 µm or 0.45 µm)

-

Autosampler vials

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of C21 and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Add an excess amount of C21 powder to a known volume of the solvent of interest in a glass vial.

-

Place the vial on a magnetic stirrer and agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

-

HPLC Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered sample solution into the HPLC system.

-

Analyze the sample under the same chromatographic conditions as the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of C21 in the sample solution by interpolating its peak area from the calibration curve.

-

The calculated concentration represents the equilibrium solubility of C21 in the tested solvent.

-

Protocol 2: Assessment of Solution Stability by HPLC

This protocol describes a method for evaluating the stability of C21 in solution over time.

Materials:

-

Prepared solution of C21 in the solvent of interest

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Storage vials

-

Incubators or refrigerators for controlled temperature storage

Procedure:

-

Sample Preparation and Storage:

-

Prepare a solution of C21 of a known concentration in the desired solvent.

-

Aliquot the solution into multiple sealed vials to avoid repeated freeze-thaw cycles.

-

Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 96 hours, 1 week, 1 month), retrieve a vial from storage.

-

Allow the sample to equilibrate to room temperature before analysis.

-

-

HPLC Analysis:

-

Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the intact C21 from any potential degradation products.

-

Quantify the peak area of the intact C21.

-

-

Data Analysis:

-

Compare the peak area of C21 at each time point to the initial peak area at time 0.

-

Calculate the percentage of C21 remaining at each time point to determine the stability of the compound under the tested conditions.

-

Signaling Pathways and Experimental Workflows

DREADD agonist 21 activates specific G-protein coupled receptor (GPCR) signaling cascades depending on the DREADD expressed in the target cells.

DREADD Signaling Pathways

Caption: Signaling pathways for hM3Dq and hM4Di DREADDs activated by C21.

In Vivo Experimental Workflow

A typical workflow for an in vivo experiment using C21 to modulate neuronal activity is outlined below.

Caption: A generalized workflow for in vivo DREADD experiments using C21.

Conclusion

A comprehensive understanding of the solubility and stability of DREADD agonist 21 is paramount for its effective and reliable use in research. This guide provides essential data and detailed protocols to aid researchers in the proper handling, storage, and application of C21. By adhering to these guidelines, scientists can minimize experimental variability and enhance the reproducibility of their findings, ultimately advancing our understanding of the complex neural circuits that govern behavior and physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-potency ligands for DREADD imaging and activation in rodents and monkeys [escholarship.org]

- 5. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. altabrisagroup.com [altabrisagroup.com]

- 11. Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes [mdpi.com]

A Technical Guide to the Pharmacokinetics of DREADD Agonist 21 (C21) in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist Compound 21 (C21) in mice. C21, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, has emerged as a viable alternative to Clozapine-N-oxide (CNO) for activating muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][3] A key advantage of C21 is that it does not undergo metabolic conversion to clozapine, a concern often associated with CNO.[1][4] This guide synthesizes available data on its concentration in plasma and brain tissue, time to peak concentration, and protein binding, alongside detailed experimental methodologies and visual representations of associated signaling pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Compound 21 in mice following intraperitoneal (i.p.) administration.

Table 1: Peak Concentration (Cmax) and Time to Peak Concentration (Tmax) of C21 in Mice

| Dose (i.p.) | Matrix | Cmax | Tmax | Source |

| 5 mg/kg | Plasma | 1150 ng/mL (4.12 µM) | ~30 minutes | [3] |

| 5 mg/kg | Brain | 579 ng/mL (2 µM) | ~30 minutes | [3] |

| 3.0 mg/kg | Plasma | 5833 nM | 15 minutes | [5] |

| 3.0 mg/kg | CSF | 52 nM | 15 minutes | [5] |

Table 2: Time-Course Concentration of C21 in Plasma, CSF, and Brain Following a 3.0 mg/kg i.p. Dose

| Time Post-Injection | Mean Plasma Concentration (nM) | Mean CSF Concentration (nM) | Mean Brain Concentration (nM) | Source |

| 15 minutes | 5833 | 52 | 722 | [5] |

| 60 minutes | ~3325 (57% of peak) | ~28 (54% of peak) | 1273 | [5] |

Table 3: Protein Binding and Unbound Fraction of C21

| Matrix | Protein Binding | Unbound Fraction | Source |

| Mouse Plasma | 95.1% | 4.7% | [1][3] |

| Mouse Brain | 95% | 4.9% | [1][3] |

It is important to note that while some studies highlight C21's excellent brain penetrability[1][3][6], other reports suggest it has low affinity and potency towards DREADDs in vivo and exhibits poor blood-brain barrier penetration.[2] Researchers should consider these conflicting findings when designing experiments. The effective free concentrations of C21 at peak levels have been estimated to be approximately 54 nM in plasma and 28 nM in the brain.[1][3]

Experimental Protocols

The following section details a synthesized methodology for assessing the pharmacokinetics of C21 in mice, based on protocols described in the cited literature.

Animals

-

Species: Mouse

-

Strain: C57BL/6J are commonly used.

-

Sex: Male mice are frequently used to avoid hormonal cycle variations.

-

Housing: Standard housing conditions with ad libitum access to food and water.

Drug Preparation and Administration

-

Compound 21 Preparation: C21 is often dissolved in a vehicle such as 5% DMSO in sterile saline.

-

Dosing: Doses can range from 0.1 mg/kg to 10 mg/kg.[3] For many behavioral studies, doses between 0.3 mg/kg and 3 mg/kg are used.[4][7][8]

-

Route of Administration: Intraperitoneal (i.p.) injection is the most common route for pharmacokinetic studies of C21 in mice.[3][5][9]

Sample Collection

-

Time Points: Blood and brain tissue are typically collected at multiple time points post-injection, such as 15, 30, and 60 minutes, to characterize the absorption, distribution, and elimination phases.[5][9]

-

Blood Collection: Blood can be collected via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.

-

Brain Tissue Collection: Following blood collection, mice are euthanized, and brains are rapidly excised, rinsed in cold saline, and can be dissected into specific regions if required. Samples are then flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Sample Analysis

-

Method: Liquid chromatography-mass spectrometry (LC-MS) is the standard method for quantifying C21 concentrations in plasma and brain homogenates.

-

Sample Preparation:

-

Plasma: Proteins are precipitated from plasma samples using a solvent like acetonitrile. The supernatant is then analyzed.

-

Brain: Brain tissue is homogenized in a suitable buffer. Proteins are then precipitated, and the supernatant is used for analysis.

-

-

Quantification: A standard curve of known C21 concentrations is used to quantify the amount of C21 in the experimental samples.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Compound 21 in mice.

References

- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Brain Penetrability of DREADD Agonist 21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrability of DREADD agonist 21 (C21), a second-generation chemogenetic actuator. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of C21's pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, and the experimental methodologies used to determine these characteristics. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction: The Need for Brain-Penetrant DREADD Agonists

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are powerful chemogenetic tools for remotely controlling cell signaling, particularly in neuroscience research.[1][2] The efficacy of these tools for in vivo central nervous system (CNS) applications hinges on the ability of their activating ligands to efficiently cross the blood-brain barrier (BBB).

The first-generation DREADD agonist, Clozapine (B1669256) N-oxide (CNO), has demonstrated significant limitations in this regard.[3][4] Studies have revealed that CNO is a substrate for the P-glycoprotein (Pgp) efflux transporter at the BBB, which actively removes it from the brain.[5] Furthermore, CNO undergoes reverse metabolism to clozapine, which can cross the BBB and has its own psychoactive effects, complicating the interpretation of experimental results.[3][5][6][7] These limitations prompted the development of alternative agonists with improved pharmacokinetic properties.

DREADD agonist 21 (C21), also known as Compound 21, has emerged as a promising alternative. It exhibits potent and selective agonism at both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs and, crucially, demonstrates excellent bioavailability and brain penetrability without conversion to clozapine.[8][9][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of C21, with comparative data for CNO where available. This data highlights the superior brain penetration of C21.

Table 1: Brain and Plasma Concentrations of DREADD Agonist 21 (C21) in Mice (30 minutes post-i.p. administration)

| Dose (mg/kg) | Mean Brain Concentration (ng/mL) | Mean Plasma Concentration (ng/mL) |

| 0.1 | Measurable | Measurable |

| 1.0 | Measurable | Measurable |

| 10.0 | Measurable | Measurable |

Source: Adapted from Thompson et al., 2018.[8][9]

Table 2: Time Course of C21 Brain and Plasma Exposure in Mice (5 mg/kg, i.p.)

| Time Point | Mean Brain Concentration (ng/mL) | Mean Plasma Concentration (ng/mL) |

| Peak | 579 | 1150 |

Source: Adapted from Thompson et al., 2018.[8][9]

Table 3: Comparative Brain and Plasma Concentrations of CNO and its Metabolite Clozapine in Mice (i.p. administration)

| CNO Dose (mg/kg) | CNO in Brain | Clozapine in Brain | CNO in Plasma | Clozapine in Plasma |

| 0.3 | Not Detected | Detected | Elevated | Detected |

| 1.0 | Not Detected | Detected | Elevated | Detected |

| 1.5 | Not Detected | Detected | Elevated | Detected |

Source: Adapted from Thompson et al., 2018.[9]

Table 4: Cerebrospinal Fluid (CSF) and Cortical Brain Tissue Concentrations of C21 and CNO in Mice

| Compound (Dose) | Time Point (min) | Mean CSF Concentration (nM) | Mean Cortical Brain Tissue Concentration (nM) |

| C21 (3.0 mg/kg, i.p.) | 15 | ~20 | ~1000 |

| 30 | ~30 | ~1500 | |

| 60 | ~25 | ~1200 | |

| CNO (3.5 mg/kg, i.p.) | 15 | ~5 | ~10 |

| 30 | ~8 | ~15 | |

| 60 | ~4 | ~8 |

Source: Adapted from Jendryka et al., 2019.[11]

Table 5: Protein Binding of DREADD Agonist 21 (C21)

| Matrix | Species | Protein Binding (%) |

| Plasma | Human | Not specified |

| Plasma | Mouse | Not specified |

| Brain Homogenate | Mouse | ~95% (for Clozapine) |

Note: Specific protein binding percentages for C21 were mentioned as determined but not explicitly quantified in the provided search results. Clozapine's high protein binding in the brain is noted for context.[8]

Experimental Protocols

The following sections detail the methodologies employed in the key studies that generated the quantitative data presented above. These protocols provide a framework for designing and executing similar pharmacokinetic studies.

Animal Models and Drug Administration

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Drug Preparation: DREADD agonist 21 (C21) is typically dissolved in a vehicle such as 10% DMSO in saline.

-

Administration: Intraperitoneal (i.p.) injection is a common route of administration for assessing systemic exposure and brain penetration.[8][9][11]

Sample Collection and Processing

-

Time Points: Samples are collected at various time points post-administration (e.g., 15, 30, 60 minutes) to assess the time course of drug distribution.[11]

-

Blood (Plasma) Collection: Blood is collected via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Brain Tissue Collection: Following blood collection, animals are euthanized, and brains are rapidly excised, rinsed in cold saline, and can be dissected into specific regions or homogenized whole.

-

Cerebrospinal Fluid (CSF) Collection: CSF is collected from the cisterna magna.

-

Sample Storage: All samples are typically stored at -80°C until analysis.

Bioanalytical Method for Quantification

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying C21, CNO, and clozapine concentrations in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Plasma, brain homogenate, and CSF samples undergo a protein precipitation step (e.g., with acetonitrile) to remove proteins that can interfere with the analysis.

-

Chromatography: Samples are injected onto a reverse-phase C18 column. A gradient elution with mobile phases consisting of solvents like water, acetonitrile, and formic acid is used to separate the analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.

-

Quantification: A standard curve is generated using known concentrations of the analytes in the corresponding biological matrix to quantify the concentrations in the unknown samples.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes related to DREADD agonist 21.

DREADD Signaling Pathways

Experimental Workflow for Assessing Brain Penetrability

Conclusion

DREADD agonist 21 represents a significant advancement in chemogenetic technology, primarily due to its excellent brain penetrability and favorable pharmacokinetic profile. Unlike CNO, C21 readily enters the central nervous system and does not undergo metabolic conversion to clozapine, thereby providing a more direct and unambiguous method for activating DREADDs in vivo. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize C21 in their studies and to design further investigations into its CNS effects. The continued development and characterization of such improved DREADD agonists are crucial for the progress of neuroscience and the potential translation of chemogenetic therapies.

References

- 1. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clozapine N-oxide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to DREADD Agonist 21 (C21) for In Vivo Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DREADD Agonist 21 (C21), a second-generation chemogenetic actuator for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It details its advantages over the first-generation agonist, Clozapine-N-oxide (CNO), presents its pharmacological and pharmacokinetic properties, and outlines essential experimental protocols for its use in in vivo neuroscience research.

Introduction: The Evolution of Chemogenetic Actuators

Chemogenetic tools, particularly DREADDs, have become indispensable for the remote and reversible control of specific neuronal populations.[1][2][3] The first generation of muscarinic-based DREADDs (e.g., hM3Dq for excitation, hM4Di for inhibition) were designed to be activated by the pharmacologically inert compound, Clozapine-N-oxide (CNO).[4][5][6] However, subsequent research revealed that CNO undergoes a low rate of metabolic conversion back to clozapine (B1669256) in vivo.[4][5][7] This is a significant concern as clozapine itself has a complex pharmacological profile and can interact with numerous endogenous receptors, potentially confounding experimental results.

To address the limitations of CNO, DREADD Agonist 21 (C21), chemically known as 11-(1-piperazinyl)-5H-dibenzo[b,e][7][8]diazepine, was developed.[4][5][7] C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic DREADDs.[4][6][7] Crucially, it demonstrates excellent bioavailability, brain penetrability, and favorable pharmacokinetic properties without being metabolized to clozapine, making it a superior alternative for many in vivo studies.[4][6][7]

Quantitative Data: Pharmacological and Pharmacokinetic Profiles

The efficacy and specificity of C21 are best understood through its quantitative pharmacological and pharmacokinetic data. The following tables summarize key parameters in comparison to CNO and the endogenous ligand, acetylcholine (B1216132) (ACh).

This table illustrates the binding affinity (pKi) and functional potency (pEC50) of various ligands at DREADDs and their wild-type (WT) counterparts. Higher values indicate greater affinity or potency.

| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) |

| C21 | hM1Dq (Gq-DREADD) | >10-fold higher than WT | 8.91 |

| hM4Di (Gi-DREADD) | >10-fold higher than WT | 7.77 | |

| hM1 (WT) | 5.97 | - | |

| hM4 (WT) | 5.44 | - | |

| CNO | hM1Dq (Gq-DREADD) | >10-fold higher than WT | - |

| hM4Di (Gi-DREADD) | >10-fold higher than WT | - | |

| hM1 (WT) | Low Affinity | - | |

| hM4 (WT) | Low Affinity | - | |

| Acetylcholine | hM1Dq (Gq-DREADD) | >10-fold lower than WT | - |

| hM4Di (Gi-DREADD) | >10-fold lower than WT | - | |

| hM1 (WT) | High Affinity | - | |

| hM4 (WT) | High Affinity | - |

Data synthesized from Thompson et al., 2018.[4][7]

This table compares the in vivo pharmacokinetic profiles of C21 and CNO following intraperitoneal (i.p.) administration.

| Parameter | DREADD Agonist 21 (C21) | Clozapine-N-oxide (CNO) |

| Administration | 0.1, 1, and 10 mg/kg (i.p.) | 0.3, 1, and 1.5 mg/kg (i.p.) |

| Brain Penetration | Yes , measurable brain levels | No evidence of CNO in the brain |

| Metabolism to Clozapine | No | Yes , significant back-metabolism |

| Peak Concentration (5 mg/kg) | Plasma: ~1150 ng/mL (4.12 µM)Brain: ~579 ng/mL (2 µM) | Plasma: ElevatedBrain: Not detected |

| Protein Binding | Plasma: 95.1%Brain: 95% | Brain (as Clozapine): 95% |

| Effective Free Concentration (Peak) | Plasma: ~54 nMBrain: ~28 nM | - |

Data from Thompson et al., 2018.[7]

DREADD Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing DREADD technology.

Caption: C21 activation of the Gq-coupled hM3Dq receptor leads to neuronal excitation.

Caption: C21 activation of the Gi-coupled hM4Di receptor leads to neuronal inhibition.

Caption: A typical workflow for in vivo chemogenetic experiments using C21.

Experimental Protocols and Methodologies

Successful implementation of C21 in research requires rigorous and well-controlled experimental design.

-

Radioligand Competition Binding Assays: To determine binding affinity (Ki), cell membranes expressing the DREADD or wild-type receptor are incubated with a radioligand (e.g., [3H]-NMS) and increasing concentrations of the competitor compound (C21, CNO, etc.). The displacement of the radioligand is measured to calculate the Ki value.[4][7]

-

Gq-Mediated Calcium Release (FLIPR) Assays: To measure functional potency (EC50) at Gq-coupled DREADDs, cells stably expressing the receptor (e.g., hM3Dq) are loaded with a calcium-sensitive dye. The fluorescence intensity is measured upon application of varying concentrations of C21 to determine the dose-dependent increase in intracellular calcium.[7]

-

Animal Models: Studies typically use mice or rats.

-

Administration: C21 is commonly administered via intraperitoneal (i.p.) injection.[7][8][9] Recommended doses range from 0.3 mg/kg to 1.0 mg/kg, with effects observed as early as 15 minutes post-injection.[1][8][9]

-

Sample Collection: For pharmacokinetic analysis, blood and brain tissue are collected at various time points (e.g., 15, 30, 60 minutes) after C21 injection.[7][8]

-

Analysis: Compound concentrations in plasma and brain homogenates are typically quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Vector Delivery: An adeno-associated virus (AAV) carrying the DREADD construct (e.g., AAV-hSyn-hM3Dq-mCherry) is infused into the target brain region using stereotaxic surgery.[1][2]

-

Expression Period: A period of 3-4 weeks is typically allowed for robust expression of the DREADD receptor in the targeted neurons.

-

Behavioral or Physiological Recording: Following the expression period, baseline behavioral assays (e.g., feeding, locomotion, anxiety tests) or physiological recordings (e.g., electrophysiology) are conducted.[1][7]

-

C21 Activation: C21 is administered, and the same behavioral or physiological parameters are measured again to assess the effect of DREADD activation.

-

Crucial Controls: It is mandatory to include a control group of animals that do not express the DREADD receptor but receive the same dose of C21.[3][8][10] This control is essential to account for any potential off-target effects of the compound itself.

Off-Target Effects and Experimental Considerations

While C21 is a significant improvement over CNO, it is not entirely devoid of off-target activity, especially at higher doses.

-

Receptor Binding: C21 can exhibit weak to moderate binding affinity at a range of wild-type GPCRs, including histamine (B1213489) H1 and serotonin (B10506) receptors.[7][10] At higher concentrations, this can translate to functional antagonism or agonism at these non-DREADD targets.[1][4][7]

-

Dose-Dependency: Off-target effects are dose-dependent. Studies in rats have shown that a 1 mg/kg dose of C21 can increase the activity of nigral dopaminergic neurons in control animals, an effect that is circumvented by reducing the dose to 0.5 mg/kg.[1][2]

-

Behavioral Effects in Controls: Some studies report that C21 (at 3 mg/kg) can modulate sleep in wild-type mice, similar to CNO, suggesting effects independent of DREADD activation.[10][11] However, chronic administration of C21 at 1 mg/kg was found to have minimal non-specific effects on locomotion, exploration, or anxiety-like behaviors.[12][13][14]

-

Best Practices: The potential for off-target effects underscores the absolute necessity of performing dose-response experiments and always including DREADD-free animals injected with C21 as a control group in any experimental design.[3][8][10]

Comparison with Other DREADD Agonists

The primary advantage of C21 over CNO is its metabolic profile. C21 does not convert to clozapine, thus eliminating concerns about clozapine-induced off-target effects.[4][7] Furthermore, C21 readily penetrates the brain, whereas CNO itself shows little to no brain penetrability; the central effects seen after CNO administration are largely attributed to the small fraction that converts to clozapine.[7][8]